Hexadecadien-1-ol
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Overview
Description
This compound is notable for its role as a sex pheromone in various insect species, including the silkworm moth (Bombyx mori) and the persimmon fruit moth (Stathmopoda masinissa) . Its structure consists of a 16-carbon chain with two double bonds located at the 10th and 12th positions.
Preparation Methods
Hexadecadien-1-ol can be synthesized through several methods, including:
Synthetic Routes: One common method involves the stereoselective synthesis of the compound using commercially available starting materials.
Industrial Production: Industrial production methods often involve the extraction of the compound from natural sources, such as the pheromone glands of insects.
Chemical Reactions Analysis
Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexadecadienal, a related aldehyde.
Reduction: Reduction reactions can convert this compound to its corresponding saturated alcohol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups to form derivatives like hexadecadienyl acetate.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: Major products formed from these reactions include hexadecadienal, hexadecadienyl acetate, and other related compounds.
Scientific Research Applications
Hexadecadien-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hexadecadien-1-ol involves its interaction with specific olfactory receptors in insects. For example, in the silkworm moth, the compound binds to the BmorOR1 receptor, triggering a signaling cascade that leads to behavioral responses such as mating attraction . The molecular targets and pathways involved in this process include the activation of G-protein coupled receptors and subsequent intracellular signaling events .
Comparison with Similar Compounds
Hexadecadien-1-ol can be compared with other similar compounds, such as:
Bombykol: Another sex pheromone of the silkworm moth, with a similar structure but different stereochemistry.
Hexadecadienal: The aldehyde derivative of this compound, which also functions as a pheromone in some insect species.
Hexadecadienyl Acetate: The acetate ester of this compound, used in pheromone-based pest control.
This compound is unique due to its specific double bond configuration and its role in insect communication, making it a valuable compound for both scientific research and practical applications .
Properties
CAS No. |
71185-86-9 |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadeca-9,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,7-8,17H,2,5-6,9-16H2,1H3 |
InChI Key |
MRVZPPNOMGSFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CCCCCCCCCO |
Origin of Product |
United States |
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